Adipoyl chloride

Vue d'ensemble

Description

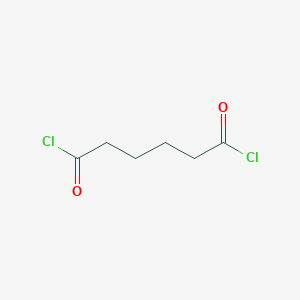

Adipoyl chloride (CAS 111-50-2), also known as hexanedioyl dichloride, is a diacyl chloride with the formula ClOC(CH₂)₄COCl and a molecular weight of 183.03–183.04 g/mol . It is a colorless to reddish-brown liquid with a pungent, lachrymatory odor . While some sources report a boiling point of 105–107°C , others lack definitive data . This compound hydrolyzes exothermically in water, releasing hydrogen chloride gas, and reacts vigorously with alcohols, amines, and strong bases .

Méthodes De Préparation

Adipoyl chloride is typically prepared by treating adipic acid with thionyl chloride. The reaction proceeds as follows: [ \text{(CH}_2\text{CH}_2\text{C(O)Cl)}_2 + \text{SOCl}_2 \rightarrow \text{(CH}_2\text{CH}_2\text{C(O)Cl)}_2 + \text{SO}_2 + \text{HCl} ]

In industrial settings, this compound can also be synthesized by reacting adipic acid with phosgene in the presence of a catalyst such as dimethylformamide. The reaction conditions typically involve maintaining a temperature of 50-55°C while injecting phosgene gas .

Analyse Des Réactions Chimiques

Adipoyl chloride undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form adipic acid.

Polymerization: Reacts with hexamethylenediamine to form nylon 6,6.

Condensation: Forms polyamides through reactions with diamines.

Common reagents and conditions used in these reactions include cyclohexane as a solvent and basic aqueous solutions for polymerization reactions. Major products formed from these reactions include nylon 6,6 and adipic acid .

Applications De Recherche Scientifique

Polymer Production

Nylon Synthesis

Adipoyl chloride is primarily known for its role in the production of nylon 6,6. It reacts with hexamethylene diamine in a condensation reaction to form this synthetic polyamide, which is renowned for its strength and durability. This process exemplifies step-growth polymerization, a fundamental concept in polymer chemistry.

| Polymer Type | Monomers | Applications |

|---|---|---|

| Nylon 6,6 | This compound + Hexamethylene diamine | Textiles, automotive parts, engineering plastics |

| Chiral Polymers | This compound + Various amines | Membrane applications, drug delivery systems |

Biphenyl End-Capped Liquid Crystals

this compound is also utilized in synthesizing biphenyl end-capped liquid crystals. These materials exhibit unique optical properties and are valuable in display technologies and optoelectronic applications .

Pharmaceutical Chemistry

This compound plays a significant role in synthesizing various pharmaceutical compounds. It is involved in creating intermediates that are crucial for developing new medications. For instance, it has been used in the preparation of chalcone-based copolyesters, which have potential antibacterial properties .

Production of Esters

The compound is employed to produce adipate esters, which serve as plasticizers in flexible plastics manufacturing. These esters enhance the durability and flexibility of plastic products, making them suitable for a wide range of applications from consumer goods to industrial materials .

Surface Coatings

In industrial applications, this compound is used to formulate coatings that provide improved resistance to chemicals and abrasion. These coatings are essential for protecting surfaces in various environments, enhancing the longevity of materials used in construction and manufacturing .

Research and Development

In laboratory settings, this compound is utilized for synthesizing derivatives studied for their potential applications in materials science and organic synthesis. Its reactivity with nucleophiles such as amines and alcohols allows researchers to explore new chemical pathways and develop innovative materials .

Case Study 1: Nylon Production

A study demonstrated the efficiency of this compound in producing nylon 6,6 through a controlled reaction with hexamethylene diamine under specific conditions (temperature and solvent choice). The resulting nylon exhibited enhanced mechanical properties suitable for automotive applications.

Case Study 2: Chiral Polymer Membranes

Research focused on synthesizing chiral polymers using this compound revealed their potential in membrane technology for separation processes. These membranes showed improved selectivity and permeability compared to traditional materials.

Mécanisme D'action

The primary mechanism of action for adipoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride groups are highly reactive, allowing it to form strong covalent bonds with amines and other nucleophiles. This reactivity is the basis for its use in polymerization reactions to form polyamides like nylon 6,6 .

Comparaison Avec Des Composés Similaires

Hazards :

- Classified as a Skin Corrosion Category 1B and Eye Damage Category 1 substance under GHS .

- Transported under UN3265 (Corrosive Liquid, Class 8) .

- Requires storage in sealed containers under inert gas (e.g., argon) at 2–10°C to prevent degradation .

Comparison with Similar Compounds

Adipoyl chloride shares functional and structural similarities with other diacyl chlorides and chain-extending agents. Below is a detailed comparison based on molecular properties, reactivity, and applications:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differences:

Reactivity and Functional Groups :

- This compound’s two reactive acyl chloride groups enable rapid polymerization with diamines (e.g., nylon synthesis) . In contrast, methyl this compound contains a methyl ester group, reducing its reactivity compared to this compound and making it suitable for controlled analytical applications .

- HDI , a diisocyanate, reacts with hydroxyl groups to form polyurethanes, whereas this compound targets nucleophilic amines or alcohols .

Application Scope :

- This compound is critical in large-scale polymer manufacturing, while methyl this compound serves niche roles in pharmaceutical QC .

- HDI’s superior chain-extending efficiency in poly(butylene succinate) (PBS) modification highlights its preference over this compound in specific polymer systems .

Safety and Handling: this compound’s stringent storage requirements (inert gas, low temperature) reflect its moisture sensitivity and corrosivity .

Research Findings and Data Discrepancies

- Boiling Point : Conflicting data exist for this compound, with 105–107°C reported by CHEMSUPP but omitted in JIS Z 7253:2019 .

- Water Solubility : this compound decomposes in water , but quantitative solubility data remain unspecified .

- Methyl this compound: Limited reactivity and hazard data necessitate caution in industrial use .

Activité Biologique

Adipoyl chloride, a diacid chloride derived from adipic acid, is a versatile compound utilized in various chemical syntheses and biological applications. Its reactivity primarily stems from the presence of two acyl chloride functional groups, making it an important intermediate in organic chemistry. This article explores the biological activity of this compound, focusing on its role in drug synthesis, biocompatibility, and potential therapeutic applications.

This compound (C₆H₈Cl₂O₂) is characterized by its ability to react with nucleophiles, including amines and alcohols, facilitating the formation of amides and esters. This property is crucial for its application in synthesizing bioactive compounds. The following table summarizes key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Weight | 163.03 g/mol |

| Boiling Point | 191 °C |

| Density | 1.14 g/cm³ |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform |

1. Drug Synthesis

This compound has been employed in the synthesis of various pharmaceutical compounds. Notably, it has been used to create bioactive nylons by reacting with unprotected diamino peptides. This reaction enhances the bioactivity of the resulting polymers, making them suitable for biomedical applications such as drug delivery systems .

2. Biocompatibility

Research indicates that polymers synthesized from this compound exhibit favorable biocompatibility profiles. For instance, studies have shown that modified polystyrene incorporating this compound can support cell growth and proliferation, suggesting potential applications in tissue engineering . Furthermore, these materials have been explored for their ability to facilitate silver nanoparticle synthesis, which can enhance antimicrobial properties .

Case Study 1: Synthesis of Bioactive Nylons

A study published in ScienceDirect demonstrated the synthesis of bioactive nylons through the reaction of this compound with amino acids. The resulting materials exhibited significant antibacterial activity against common pathogens, indicating their potential use in medical applications such as wound dressings .

Case Study 2: Antimicrobial Properties

In another investigation, researchers modified polystyrene using this compound to create a matrix that supports silver nanoparticles. The resulting composite demonstrated enhanced antimicrobial activity compared to unmodified polystyrene, highlighting the utility of this compound in developing materials with specific biological functions .

Research Findings

Recent studies have further elucidated the mechanisms by which this compound derivatives exert biological effects:

- Antibacterial Activity : Compounds derived from this compound have shown promising antibacterial properties due to their ability to release active agents that disrupt bacterial cell membranes.

- Cell Proliferation : this compound-modified polymers have been shown to enhance fibroblast proliferation, suggesting applications in regenerative medicine.

Q & A

Q. What are the recommended laboratory synthesis methods for adipoyl chloride, and how do reaction conditions influence yield?

Basic Research Question

this compound is typically synthesized via the reaction of adipic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include temperature (optimized between 60–80°C), stoichiometric ratios (1:2 molar ratio of adipic acid to chlorinating agent), and reaction duration (4–6 hours). Excess chlorinating agents are removed via vacuum distillation. Impurities such as residual HCl or unreacted reagents can reduce yield; thus, purification under reduced pressure (1–5 mmHg) is critical .

Methodological Consideration : Monitor reaction progress using FTIR to track the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and the emergence of acyl chloride peaks (~1800 cm⁻¹).

Q. How should researchers mitigate risks associated with this compound’s hygroscopic and corrosive properties during experiments?

Basic Research Question

this compound reacts violently with water, releasing HCl gas. To prevent hydrolysis:

- Use anhydrous solvents (e.g., dry dichloromethane or tetrahydrofuran).

- Conduct reactions under inert atmospheres (N₂ or Ar).

- Employ sealed systems with desiccants (e.g., molecular sieves) .

Personal protective equipment (PPE) must include nitrile gloves (0.4 mm thickness, tested against permeation for ≥30 minutes) and chemical-resistant aprons. Emergency protocols mandate immediate neutralization of spills with dry sand or sodium bicarbonate .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Advanced Research Question

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows peaks at δ 2.35–2.45 (m, 4H, -CH₂-) and δ 3.65–3.75 (t, 2H, -COCl). Impurities like adipic acid appear as broad peaks near δ 12.

- Titration : Karl Fischer titration quantifies water content (<0.1% w/w acceptable for polymerization-grade material).

- GC-MS : Detects volatile byproducts (e.g., SO₂ from thionyl chloride reactions) .

Data Contradiction Note : Discrepancies in reported boiling points (105–112°C) may arise from varying pressure conditions during distillation; always validate with literature protocols .

Q. How can researchers resolve inconsistencies in reported toxicity data for this compound?

Advanced Research Question

Discrepancies in acute toxicity (e.g., LD₅₀ ranges) stem from differences in test models (rodent vs. in vitro assays). To address this:

- Cross-reference SDSs from multiple suppliers (e.g., Sigma-Aldrich vs. ChemSupply).

- Conduct in-house assays using standardized OECD guidelines for skin corrosion (e.g., OECD TG 404).

- Prioritize peer-reviewed toxicological studies over manufacturer data, as SDSs often omit granular details (e.g., reproductive toxicity) .

Q. What strategies optimize this compound’s use in interfacial polymerization for nylon 6,6 synthesis?

Advanced Research Question

Key parameters include:

- Concentration : 5% w/v this compound in cyclohexane.

- Aqueous Phase : 5% w/v hexamethylenediamine in NaOH (pH 10–12).

- Temperature : Maintain below 25°C to prevent premature hydrolysis.

- Stirring Rate : 200–300 rpm to ensure uniform film formation .

Troubleshooting Tip : Low molecular weight polymers indicate contamination with water; use FTIR to verify acyl chloride integrity pre-reaction.

Q. How do environmental regulations impact this compound waste disposal in academic labs?

Basic Research Question

Under the Pollutant Release and Transfer Register (PRTR) Law, labs must:

- Neutralize waste with 10% sodium hydroxide before disposal.

- Document disposal volumes and methods (e.g., incineration at licensed facilities).

- Avoid discharge into drains; use containment trays to capture accidental releases .

Q. What experimental designs minimize this compound’s environmental persistence in soil and water systems?

Advanced Research Question

Propriétés

IUPAC Name |

hexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAXUOGZOSVGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059402 | |

| Record name | Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hexanedioyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-50-2 | |

| Record name | Adipoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipoyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adipoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CW7C2XXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.